molecular formula C18H22N4O2 B10987944 [4-(2-Methoxyphenyl)piperazin-1-yl](2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone

[4-(2-Methoxyphenyl)piperazin-1-yl](2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone

Cat. No.: B10987944
M. Wt: 326.4 g/mol
InChI Key: XJOQLOMQFJQIBA-UHFFFAOYSA-N
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Description

This compound is a fascinating fusion of chemical motifs. Its systematic name might be a mouthful, but let’s break it down. The core structure consists of a piperazine ring (a six-membered heterocycle with two nitrogen atoms) linked to a tetrahydrocyclopenta[c]pyrazole moiety. The latter is a bicyclic system containing a cyclopentane and a pyrazole ring. Additionally, there’s a methoxyphenyl group attached to the piperazine nitrogen. This compound’s unique arrangement makes it intriguing for both medicinal and synthetic chemistry.

Preparation Methods

Synthetic Routes::

    Piperazine Derivatization: Start with a piperazine scaffold and introduce the methoxyphenyl group via nucleophilic substitution or reductive amination.

    Cyclopenta[c]pyrazole Formation: Construct the tetrahydrocyclopenta[c]pyrazole ring through cyclization reactions. For example, a condensation of hydrazine with a suitable diketone or aldehyde can yield this bicyclic system.

    Final Assembly: Combine the piperazine derivative and the cyclopenta[c]pyrazole fragment to form the target compound.

Industrial Production:: While no large-scale industrial process specifically targets this compound, its synthesis can be adapted from existing methodologies. Researchers often explore novel synthetic routes to improve efficiency and yield.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The methoxyphenyl group could undergo oxidative transformations, such as demethylation or hydroxylation.

    Reduction: Reduction of the piperazine ring might lead to saturated analogs.

    Substitution: The piperazine nitrogen is nucleophilic, allowing for substitution reactions.

    Cycloadditions: The cyclopenta[c]pyrazole ring can participate in [3+2] or [4+2] cycloadditions.

Common Reagents::

    Hydrazine: For cyclopenta[c]pyrazole formation.

    Hydrogenation Catalysts: To reduce unsaturated bonds.

    Halogenating Agents: For substitution reactions.

Major Products::

    Demethylated Analog: Removal of the methoxy group.

    Saturated Piperazine Derivative: Reduction of the piperazine ring.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone

InChI

InChI=1S/C18H22N4O2/c1-24-16-8-3-2-7-15(16)21-9-11-22(12-10-21)18(23)17-13-5-4-6-14(13)19-20-17/h2-3,7-8H,4-6,9-12H2,1H3,(H,19,20)

InChI Key

XJOQLOMQFJQIBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NNC4=C3CCC4

Origin of Product

United States

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